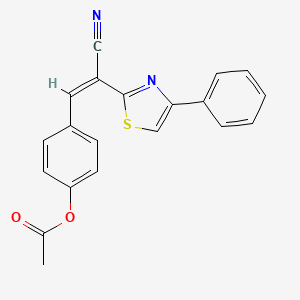

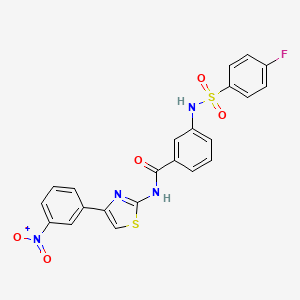

(Z)-4-(2-氰基-2-(4-苯并噻唑-2-基)乙烯基)苯基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The provided papers focus on the synthesis, characterization, and crystal structure analysis of organotin compounds with vinyl stannane moieties. These compounds are of interest due to their potential applications in organic synthesis and materials science. The first paper discusses the synthesis of cycloheptanol derivatives with a (Z)-1-[2-(triarylstannyl)vinyl] moiety, while the second paper explores similar chemistry with indanol as the core structure .

Synthesis Analysis

In the first study, the authors describe the synthesis of (Z)-1-[2-(triphenylstannyl)vinyl]-1-cycloheptanol and its p-tolyl analogue through the reaction of cycloheptanol with triphenyltin hydride. The paper also details the halodemetallation of these compounds using halogens to yield various halide derivatives . The second paper outlines the synthesis of (Z)-1-[2-(Triphenylstannyl)vinyl]-1-indanol by reacting 1-ethynylindanol with triphenyltin hydride. This compound was further esterified and reacted with dibutyltin oxide and triphenyltin hydroxide to yield additional derivatives. Substitution of the phenyl groups with halogens led to the formation of mono- and dihalide derivatives .

Molecular Structure Analysis

Both papers employed single-crystal X-ray diffraction analysis to determine the molecular structures of the synthesized compounds. In the first paper, the tin atoms in the cycloheptanol derivatives were found to have a distorted tetrahedral geometry, with a notable intramolecular interaction between the tin and hydroxyl oxygen atoms. This distortion was attributed to the steric demands of the substituents . The second paper reported a distorted trigonal bipyramidal structure for the tin atom in the indanol derivative, with a weak intramolecular interaction between the tin and hydroxyl oxygen atoms. The degree of distortion and the Lewis acidity of the tin atoms were influenced by the nature of the substituents and the presence of halogens .

Chemical Reactions Analysis

The halodemetallation reactions described in the first paper are significant as they provide a route to synthesize various halide derivatives from the initial stannane compounds. These reactions involve the substitution of the triphenylstannyl group with halogens such as iodine, bromine, and chlorine . In the second paper, the esterification and subsequent reactions with tin oxides and hydroxides demonstrate the versatility of the vinyl stannane moiety in further synthetic transformations .

Physical and Chemical Properties Analysis

The characterization of the synthesized compounds was performed using 1H NMR, 13C NMR, 119Sn NMR, 119Sn Mossbauer spectroscopy, and FT-IR spectroscopy. These techniques provided detailed information about the physical and chemical properties of the compounds, such as the nature of the tin-carbon bonds, the electronic environment of the tin atoms, and the presence of functional groups. Elemental analysis was also conducted to confirm the composition of the compounds .

科学研究应用

聚合研究

聚合物的合成和改性: 通过黄原酸酯介导的聚合探索了乙烯基聚合物的合成和改性,展示了类似乙酸乙烯基化合物在制备可降解乙烯基聚合物中的应用(Bell 等人,2015).

先进的聚合技术: 研究在 RAFT 聚合中 N-乙烯基咔唑的反应性,强调了控制均聚物和嵌段共聚物合成的潜力,这可能与 (Z)-4-(2-氰基-2-(4-苯并噻唑-2-基)乙烯基)苯基乙酸酯等化合物相关(Keddie 等人,2013).

聚合中的光催化: 在环境温度下乙酸乙烯基的无光催化剂和蓝光诱导 RAFT 聚合的创新展示了可应用于类似化合物的聚合技术的进步(Ding 等人,2015).

有机合成和催化

异噻唑的合成: 研究了由乙烯基砜电合成异噻唑,其中类似于 (Z)-4-(2-氰基-2-(4-苯并噻唑-2-基)乙烯基)苯基乙酸酯的化合物用作前体(Kunugi 等人,1999).

催化合成: 研究烯丙基砜及其在钯催化的锌烯环化中的应用与了解如何合成和在有机化学中利用类似化合物相关(Deng 等人,2005).

化学传感和检测

- 荧光探测: 研究使用 π 共轭氰基芪衍生物选择性检测金属离子的应用证明了 (Z)-4-(2-氰基-2-(4-苯并噻唑-2-基)乙烯基)苯基乙酸酯在化学传感和检测中的潜在应用(Wang 等人,2015).

材料科学和纳米技术

- 纳米复合材料的开发: 研究聚(乙烯醇)/α-磷酸锆纳米复合材料的热性能和阻燃性能表明乙酸乙烯基基化合物在材料科学中的重要性(Lu 等人,2011).

属性

IUPAC Name |

[4-[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c1-14(23)24-18-9-7-15(8-10-18)11-17(12-21)20-22-19(13-25-20)16-5-3-2-4-6-16/h2-11,13H,1H3/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCSLTYNUDOVEK-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)

![N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2542182.png)

![3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B2542184.png)

![6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2542188.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2542191.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542194.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2542197.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2542199.png)